molecular formula C7H11NO3S B8730536 1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-one

1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-one

Cat. No. B8730536
M. Wt: 189.23 g/mol
InChI Key: BTIGLYJYPMZHSH-UHFFFAOYSA-N
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Patent
US08158616B2

Procedure details

To a solution of oxalyl chloride (59 μL, 0.69 mmol) in methylene chloride (1.5 mL) at −78° C. was added dimethyl sulfoxide (0.10 mL, 1. 5 mmol) slowly dropwise. The reaction was stirred for 15 minutes following complete addition. A solution of 1-[(1-methylcyclopropyl)-sulfonyl]azetidin-3-ol (64 mg, 0.33 mmol) in methylene chloride (1.0 mL) was added dropwise and the reaction mixture was stirred for 45 min at −60° C. Triethylamine (0.28 mL, 2.0 mmol) was added dropwise and the reaction was stirred for 15 minutes and the bath was removed and the solution allowed to warm to ambient temperature. The solvent was removed in vacuo and ethyl acetate was added. The solution was washed sequentially with saturated sodium bicarbonate solution, water and brine, dried over sodium sulfate, decanted and concentrated. The crude product was used without further purification in Step 6.
Quantity
59 μL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
64 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.28 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH3:11][C:12]1([S:15]([N:18]2[CH2:21][CH:20]([OH:22])[CH2:19]2)(=[O:17])=[O:16])[CH2:14][CH2:13]1.C(N(CC)CC)C>C(Cl)Cl>[CH3:11][C:12]1([S:15]([N:18]2[CH2:19][C:20](=[O:22])[CH2:21]2)(=[O:17])=[O:16])[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
59 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.1 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
64 mg
Type
reactant
Smiles
CC1(CC1)S(=O)(=O)N1CC(C1)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.28 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 45 min at −60° C
Duration
45 min
STIRRING
Type
STIRRING
Details
the reaction was stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the bath was removed
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo and ethyl acetate
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The solution was washed sequentially with saturated sodium bicarbonate solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was used without further purification in Step 6

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC1(CC1)S(=O)(=O)N1CC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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